molecular formula C31H44N2O6S B12410170 Antibacterial agent 88

Antibacterial agent 88

Cat. No.: B12410170
M. Wt: 572.8 g/mol
InChI Key: DNNNGVWCCNIZRO-CZSWIPNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antibacterial Agent 88 is a synthetic compound known for its potent antibacterial properties. It is designed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound has garnered significant attention in the scientific community due to its unique mechanism of action and broad-spectrum efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 88 typically involves a multi-step process. The initial step often includes the formation of a core structure through a condensation reaction between a primary amine and a carboxylic acid derivative. This is followed by a series of functional group modifications, including halogenation, nitration, and sulfonation, to enhance the antibacterial activity. The reaction conditions usually require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the same synthetic routes but optimized for large-scale production. Key considerations include the efficient use of raw materials, waste management, and adherence to safety and environmental regulations. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: Antibacterial Agent 88 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of different derivatives.

    Substitution: Halogenation and nitration are common substitution reactions that introduce functional groups into the molecule, enhancing its antibacterial properties.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), controlled temperature and pH.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of antibacterial activity and spectrum of efficacy.

Scientific Research Applications

Antibacterial Agent 88 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Employed in microbiological studies to understand bacterial resistance mechanisms and to screen for new antibacterial agents.

    Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by multi-drug resistant bacteria.

    Industry: Utilized in the development of antibacterial coatings and materials for medical devices, textiles, and packaging.

Mechanism of Action

The mechanism of action of Antibacterial Agent 88 involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the peptidoglycan biosynthesis pathway, leading to the disruption of cell wall integrity and ultimately causing bacterial cell lysis. The compound also interferes with protein synthesis by binding to the bacterial ribosome, preventing the translation of essential proteins. This dual mechanism makes it highly effective against a broad range of bacterial pathogens.

Comparison with Similar Compounds

    Penicillin: A well-known antibiotic that also targets bacterial cell wall synthesis but has a different core structure and spectrum of activity.

    Cephalosporins: Another class of antibiotics with a similar mechanism of action but varying in their resistance to beta-lactamases.

    Carbapenems: Broad-spectrum antibiotics that are highly effective against multi-drug resistant bacteria but differ in their chemical structure and stability.

Uniqueness: Antibacterial Agent 88 stands out due to its unique dual mechanism of action, targeting both cell wall synthesis and protein synthesis. This makes it less susceptible to resistance mechanisms that typically affect other antibiotics. Additionally, its synthetic versatility allows for the development of various derivatives with tailored antibacterial properties.

Properties

Molecular Formula

C31H44N2O6S

Molecular Weight

572.8 g/mol

IUPAC Name

ethyl 2-[2-[[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl]oxy]-2-oxoethyl]sulfanyl-4,6-dimethylpyrimidine-5-carboxylate

InChI

InChI=1S/C31H44N2O6S/c1-9-29(7)15-22(30(8)17(3)11-13-31(18(4)26(29)36)14-12-21(34)25(30)31)39-23(35)16-40-28-32-19(5)24(20(6)33-28)27(37)38-10-2/h9,17-18,22,25-26,36H,1,10-16H2,2-8H3/t17-,18+,22-,25+,26+,29-,30+,31+/m1/s1

InChI Key

DNNNGVWCCNIZRO-CZSWIPNESA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(N=C1C)SCC(=O)O[C@@H]2C[C@@]([C@H]([C@@H]([C@@]34CC[C@H]([C@@]2([C@@H]3C(=O)CC4)C)C)C)O)(C)C=C)C

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1C)SCC(=O)OC2CC(C(C(C34CCC(C2(C3C(=O)CC4)C)C)C)O)(C)C=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.